REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].CO.[C:18]1(C)C=CC=CC=1.C(OC)(OC)OC>CCCCCCC.CCOC(C)=O>[CH3:18][O:14][C:13](=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][Br:1] |f:4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
heptane AcOEt
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC.CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 70° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction was mixed for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
cooled from 70° C. to rt
|
Type
|
ADDITION
|
Details
|
mixed for 24 h
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The sample was concentrated under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCCCCCCCBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.87 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |